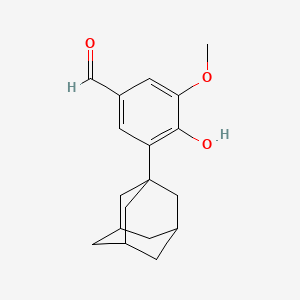

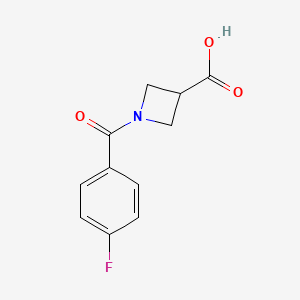

![molecular formula C7H16ClNO2 B1532840 Methoxy[(oxan-4-yl)methyl]amine hydrochloride CAS No. 1803585-31-0](/img/structure/B1532840.png)

Methoxy[(oxan-4-yl)methyl]amine hydrochloride

Overview

Description

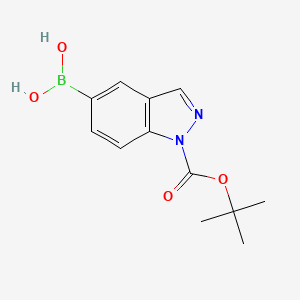

Methoxy[(oxan-4-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1438858-65-1 . It has a molecular weight of 145.2 and its IUPAC Name is 4-[(methoxyamino)methyl]tetrahydro-2H-pyran . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for Methoxy[(oxan-4-yl)methyl]amine is 1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH 2+ . It undergoes deprotonation by methyl lithium to give CH 3 ONHLi . This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis

Methoxy[(oxan-4-yl)methyl]amine hydrochloride has a molecular weight of 145.2 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications

Rotational Spectrum Analysis for Interstellar Detection

A study by Kolesniková et al. (2018) focuses on the rotational spectrum of methoxyamine, a compound related to Methoxy[(oxan-4-yl)methyl]amine hydrochloride, up to 480 GHz for potential detection in the interstellar medium. This research is pivotal in understanding complex molecule formation in space, showcasing the compound's application in astrophysics and astrochemistry (Kolesniková et al., 2018).

Synthesis Applications in Organic Chemistry

Matsumura et al. (1994) demonstrated a method for introducing an oxo group into the β-position of cyclic amines using Methoxy[(oxan-4-yl)methyl]amine hydrochloride or related compounds. This technique was applied in the synthesis of δ-aminolevulinic acid, highlighting its significance in synthetic chemistry and potential in biosynthesis pathways (Matsumura et al., 1994).

Chemoselective Methylation in Organic Synthesis

Oku et al. (2004) explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings offer insights into efficient methylation techniques, underlining the compound's role in enhancing selectivity and reactivity in organic synthesis processes (Oku et al., 2004).

Infrared Spectroscopy for Methoxyl Group Detection

Degen (1968) discussed the detection of methoxyl groups, including those in Methoxy[(oxan-4-yl)methyl]amine hydrochloride, by infrared spectroscopy. This application is crucial for analytical chemistry, providing a diagnostic technique for identifying methoxyl substituents in various compounds (Degen, 1968).

Antimicrobial and Anticoccidial Activity

Georgiadis (1976) investigated the Michael type addition of amines to related compounds for producing derivatives with significant antimicrobial and anticoccidial activities. This study showcases the potential pharmacological applications of Methoxy[(oxan-4-yl)methyl]amine hydrochloride in developing new therapeutics (Georgiadis, 1976).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHOLVBUJVCWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxy[(oxan-4-yl)methyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)